molecular formula C16H14O4 B5881918 5-formyl-2-methoxyphenyl 4-methylbenzoate

5-formyl-2-methoxyphenyl 4-methylbenzoate

Cat. No.: B5881918
M. Wt: 270.28 g/mol
InChI Key: OMYVDLUPFJRAMP-UHFFFAOYSA-N
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Description

5-formyl-2-methoxyphenyl 4-methylbenzoate is an organic compound with the molecular formula C16H14O4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-2-methoxyphenyl 4-methylbenzoate typically involves the esterification of 5-formyl-2-methoxybenzoic acid with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-formyl-2-methoxyphenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-carboxy-2-methoxyphenyl 4-methylbenzoate.

    Reduction: 5-hydroxymethyl-2-methoxyphenyl 4-methylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-formyl-2-methoxyphenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-formyl-2-methoxyphenyl 4-methylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may also influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-formyl-2-methoxyphenyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.

    5-methoxy-2-formylphenylboronic acid: Contains a boronic acid group instead of the benzoate moiety.

    Methyl 5-formyl-2-methoxybenzoate: Similar structure but with a methyl ester instead of the 4-methylbenzoate group.

Uniqueness

5-formyl-2-methoxyphenyl 4-methylbenzoate is unique due to the combination of its formyl, methoxy, and 4-methylbenzoate groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-3-6-13(7-4-11)16(18)20-15-9-12(10-17)5-8-14(15)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYVDLUPFJRAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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